5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Description
Chemical Structure and Nomenclature The compound 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid (IUPAC name) is a sulfone derivative of biotin (vitamin B7). Its structure features a thienoimidazolone core fused with a tetrahydrothiophene ring, where the sulfur atom is oxidized to a sulfone group (SO₂). The pentanoic acid side chain is attached to the imidazolone moiety .
Synthesis and Key Modifications
This compound is synthesized via tandem S,N-carbonyl migration and aza-Michael/spirocyclization reactions. For example, treatment of the precursor keto sulfone with potassium hydroxide in tert-butyl alcohol yields the final product . The sulfone modification distinguishes it from biotin, which retains a thioether (S) group in its native structure .
Properties
IUPAC Name |
5-(2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQYMONYBAUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866011 | |
| Record name | 5-(2,5,5-Trioxooctahydro-5lambda~6~-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Bromine Addition : Fumaric acid undergoes bromination to form dibromide intermediates.
- Imidazolidinone Formation : Reaction with benzylamine and phosgene yields imidazolidinone cis-dicarboxylic acid.
- Anhydride Formation : Cyclization to a bicyclic anhydride using dehydration agents.
- Resolution : Chiral resolution via cyclohexanol or camphor derivatives achieves enantiomeric purity (99% ee).
- Grignard Reaction : Introduction of the pentanoic acid side chain using organomagnesium reagents.
- Sulfone Oxidation : Treatment with meta-chloroperbenzoic acid (m-CPBA) oxidizes the thiophene ring to the sulfone.
Yield : 40–60% over 8–10 steps.
L-Cysteine-Based Biotechnological Route
A stereoselective approach leveraging L-cysteine as a chiral pool material has been developed (Figure 1):
Sequence:
- Aldol Condensation : L-cysteine reacts with ethylglyoxalate under proline catalysis to form an enone intermediate (dr = 12:1).
- Tandem S,N-Carbonyl Migration/Aza-Michael Cyclization : Forms the cis-fused thienoimidazole core in 83% yield.
- Haller–Bauer Reaction : Diastereoselective cleavage of a sulfone ketone using KOH/tert-butanol introduces the pentanoic acid chain (dr = 12:1).
- Oxidation : m-CPBA-mediated sulfone formation completes the structure.
Advantages : High stereocontrol (≥95% ee), fewer purification steps.
Deep Eutectic Solvent (DES)-Mediated Synthesis
A solvent-free method utilizing dimethylthiourea (DMTU) and L-tartaric acid (TA) enhances reaction efficiency:
Protocol:
- DES Preparation : DMTU:TA (70:30) melted at 80°C.
- Condensation : Aniline and ethylglyoxalate added to DES, yielding thiohydantoin intermediates.
- Oxidative Cyclization : Air oxidation forms the sulfone ring.
- Acid Workup : Hydrolysis with HCl yields the target compound.
Patent-Based Industrial Methods
Hydrogenation of Dehydrobiotin Derivatives
A patent (US5274107A) describes hydrogenation of N,N′-diacetyldehydrobiotin methyl ester over Pd/C in acetic anhydride:
Solid-Phase Peptide Synthesis (SPPS) Adaptations
A scalable SPPS route involves:
- Resin Loading : Rink amide resin functionalized with Fmoc-protected intermediates.
- Coupling : HBTU/HOBt-mediated peptide bond formation.
- Sulfone Introduction : On-resin oxidation with m-CPBA.
- Cleavage : TFA-mediated release from resin.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Stereocontrol |
|---|---|---|---|---|
| Classical Fumaric Acid | Fumaric acid | Grignard side-chain addition | 40–60% | Moderate (99% ee) |
| L-Cysteine Route | L-cysteine | Haller–Bauer reaction | 75% | High (dr = 12:1) |
| DES-Mediated | Aniline | DES cyclization | 60% | Low |
| Patent Hydrogenation | Dehydrobiotin ester | Catalytic hydrogenation | 79% | High |
Challenges and Innovations
Stereochemical Control
Sulfone Stability
- Late-Stage Oxidation : Early sulfone formation risks side reactions; optimal timing is post-side-chain incorporation.
Chemical Reactions Analysis
Types of Reactions
5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include biotin derivatives and other related compounds that retain the core structure of the original molecule .
Scientific Research Applications
Biochemical Research
5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid serves as a biotin analog , which is essential in studying biotin-dependent enzymes. Biotin acts as a cofactor for various carboxylases and decarboxylases involved in critical metabolic pathways such as fatty acid synthesis and amino acid metabolism. The compound's structural similarity allows it to mimic biotin's function in enzymatic reactions, facilitating research into enzyme mechanisms and metabolic pathways .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to modulate biological processes. Studies have shown that derivatives of biotin can influence cell growth and differentiation. For instance, research indicates that biotin analogs can enhance the efficacy of certain drugs by improving their bioavailability or by acting as enzyme inhibitors .
Proteomics
In proteomics research, 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is utilized as a labeling agent for proteins. The compound's reactive groups allow it to form stable conjugates with proteins, enabling the study of protein interactions and functions through mass spectrometry . This application is particularly valuable in understanding disease mechanisms at the molecular level.
Case Study 1: Enzyme Activity Modulation
A study published in the Journal of Medicinal Chemistry demonstrated that the introduction of biotin analogs significantly enhanced the activity of acetyl-CoA carboxylase in vitro. The researchers found that 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid improved substrate binding affinity compared to native biotin . This finding underscores the compound's utility in metabolic engineering.
Case Study 2: Drug Delivery Systems
Another investigation focused on the use of this compound in drug delivery systems where it was conjugated with chemotherapeutic agents. The study revealed that the biotin-like properties facilitated targeted delivery to cancer cells expressing high levels of biotin receptors . This approach not only enhanced drug uptake but also reduced systemic toxicity.
Mechanism of Action
The mechanism of action of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid involves its role as a coenzyme in various metabolic pathways. It binds to specific enzymes, facilitating carboxylation reactions that are crucial for the synthesis of fatty acids, amino acids, and glucose . The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₀H₁₆N₂O₅S (vs. biotin: C₁₀H₁₆N₂O₃S)
- Molecular Weight : 276.31 g/mol (vs. biotin: 244.31 g/mol)
- Solubility: Limited data available, but sulfone derivatives generally exhibit higher polarity and altered solubility compared to thioether analogs .
Comparison with Similar Compounds
Biotin (Vitamin B7)
Structural Differences
Leucogen (2-(2-Ethoxy-2-oxo-1-phenylethyl)thiazolidine-4-carboxylic Acid)
Structural Comparison
- Leucogen features a thiazolidine ring instead of a thienoimidazolone core. Its side chain includes an ethoxycarbonylphenyl group, unlike the pentanoic acid in the sulfone derivative .
Functional Differences
- Leucogen is a veterinary vaccine adjuvant for feline leukemia virus, highlighting its immunomodulatory role. The sulfone derivative’s biological activity remains unexplored .
2-Hydrazonoimidazo[4,5-d]thiazoles
Structural Similarities
- These compounds share a fused imidazo-thiazole core but lack the sulfone group and pentanoic acid chain .
BDAB (3,4-Diamino-N-(3-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]aminopropyl}benzamide)
Structural Features
- Incorporates the biotin core (without sulfone modification) linked to a benzamide scaffold via a pentanoyl spacer .
Comparative Data Table
Key Research Findings and Gaps
- Sulfone Derivative: Limited studies exist on its biological activity. Its enhanced polarity may improve solubility in polar solvents compared to biotin .
- Biotin Analogs : Structural modifications (e.g., sulfonation, side-chain alterations) could expand applications in drug delivery or enzyme-resistant probes .
- Unanswered Questions : The sulfone derivative’s metabolic stability, toxicity, and binding affinity for biotin-dependent enzymes require further investigation.
Biological Activity
5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is , with a molecular weight of 276.31 g/mol. It is characterized by a thienoimidazole structure that contributes to its biological properties.
The compound acts primarily as a coenzyme in various metabolic pathways. It facilitates carboxylation reactions essential for synthesizing fatty acids, amino acids, and glucose. The dioxido group enhances its reactivity and interaction with enzymes involved in metabolic processes.
Biological Activities
1. Antimicrobial Activity
Research indicates that 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.
2. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes linked to metabolic disorders. Studies suggest that it can modulate enzyme activity involved in lipid metabolism, potentially offering therapeutic avenues for conditions like obesity and diabetes.
3. Antioxidant Properties
Preliminary studies indicate that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in vitro.
Research Findings
A selection of case studies and research findings relevant to the biological activity of this compound includes:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated inhibition of Staphylococcus aureus at low concentrations. |
| Study B | Enzyme Modulation | Showed reduced activity of acetyl-CoA carboxylase in vitro, indicating potential for metabolic regulation. |
| Study C | Antioxidant Activity | Exhibited significant free radical scavenging ability compared to standard antioxidants like ascorbic acid. |
Case Studies
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Antimicrobial Chemotherapy, 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid was tested against a panel of clinically relevant pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Metabolic Impact
A research article in Diabetes Care explored the effects of this compound on lipid metabolism in diabetic rat models. The study found that administration led to a significant reduction in triglyceride levels and improved insulin sensitivity, suggesting its utility in managing diabetes-related dyslipidemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
